molecular formula C16H20BrN3OS B2771502 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 897474-03-2

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2771502
CAS No.: 897474-03-2
M. Wt: 382.32
InChI Key: DFUCCAVFTXNGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a brominated benzothiazole ring linked to a piperazine moiety, which is further connected to a dimethylpropanone group

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3OS/c1-16(2,3)14(21)19-6-8-20(9-7-19)15-18-12-5-4-11(17)10-13(12)22-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCCAVFTXNGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step organic reactionsThe final step involves the attachment of the dimethylpropanone group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The brominated benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    6-Bromobenzo[d]thiazole: Shares the brominated benzothiazole core but lacks the piperazine and dimethylpropanone groups.

    Piperazine derivatives: Compounds like 1-(2-chloroethyl)piperazine have similar piperazine moieties but different substituents.

    Dimethylpropanone derivatives: Compounds with similar ketone groups but different aromatic rings

Uniqueness

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its combination of a brominated benzothiazole ring, a piperazine moiety, and a dimethylpropanone group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Biological Activity

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of both the benzothiazole and piperazine moieties suggests a wide range of possible interactions with biological targets.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Benzothiazole Core : This heterocyclic structure is known for its diverse biological activities.
  • Piperazine Ring : Often associated with neuroactive compounds.
  • Bromo Substituent : Enhances reactivity and potentially modifies biological activity.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H16BrN3OS
Molecular Weight340.24 g/mol
LogP4.08
PSA (Polar Surface Area)117.57 Ų

Target Interaction

The compound likely interacts with various molecular targets due to its structural components:

  • Neurotransmitter Receptors : The piperazine moiety may facilitate interactions with serotonin or dopamine receptors, which are crucial for neurological functions.
  • Enzyme Inhibition : Benzothiazole derivatives are known to inhibit certain enzymes, potentially affecting metabolic pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated significant activity against human promyelocytic leukemia HL-60 cells . The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Properties

Benzothiazole derivatives have also been studied for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies highlight the biological activities of benzothiazole derivatives:

  • Cytotoxicity Studies : A study evaluated various benzothiazole derivatives against cancer cell lines, demonstrating that modifications in substituents significantly affect their potency .
  • Antimicrobial Activity : Research has shown that compounds similar to this compound exhibit broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents .
  • Neuropharmacological Effects : Investigations into related piperazine derivatives suggest potential cognitive-enhancing effects, indicating that this compound may influence neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound shows unique properties due to its specific structural modifications.

Compound NameBiological Activity
3-(piperazin-1-yl)-1,2-benzothiazoleAnticancer
2-(4-amino phenyl)benzothiazoleAntimicrobial
6-Bromo-piperazinyl-benzothiazoleNeuroactive

Q & A

Synthesis and Characterization

Basic Question: Q. What are the common synthetic routes for preparing 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one? Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

Coupling of the benzothiazole core with a piperazine derivative using nucleophilic aromatic substitution (SNAr) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Introduction of the 2,2-dimethylpropan-1-one moiety via alkylation or acylation reactions. For example, reacting 6-bromo-2-piperazino-1,3-benzothiazole with 2,2-dimethylpropionyl chloride in the presence of a base (e.g., triethylamine) .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Advanced Question: Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis? Methodological Answer:

  • Temperature control : Maintain reflux temperatures (±2°C) to minimize side reactions (e.g., over-alkylation).
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterogeneous systems .
  • In-line monitoring : Employ HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
  • Scale-up challenges : Address solubility issues by switching to THF/dioxane mixtures and optimizing stirring rates for better mass transfer .

Structural Analysis

Basic Question: Q. What spectroscopic techniques are used to confirm the structure of this compound? Methodological Answer:

  • 1H/13C NMR : Key signals include the piperazine protons (δ 2.5–3.5 ppm, multiplet) and the dimethylpropanone methyl groups (δ 1.2–1.4 ppm, singlet) .
  • Mass spectrometry (HRMS) : Look for the molecular ion peak at m/z 379.4588 (C20H25BrN4OS) and fragmentation patterns consistent with the benzothiazole-piperazine cleavage .
  • IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of saturated solutions in ethanol/water (7:3) .
  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL-2018 for structure solution, refining thermal parameters and validating with R-factor < 0.05 .
  • Interpretation : Analyze intermolecular interactions (e.g., π-π stacking of benzothiazole rings) to explain stability and polymorphism .

Biological Activity and Mechanisms

Basic Question: Q. What biological targets or pathways are associated with this compound? Methodological Answer:

  • Tubulin inhibition : Analogous triazolo-pyrimidine derivatives disrupt microtubule dynamics by binding to the colchicine site, inducing apoptosis in cancer cells (IC50 = 0.8–2.4 µM in HeLa cells) .
  • Antimicrobial activity : Benzothiazole-piperazine hybrids show MIC values of 4–16 µg/mL against Staphylococcus aureus via membrane disruption .

Advanced Question: Q. How can mechanistic studies differentiate between on-target and off-target effects in cellular assays? Methodological Answer:

  • CRISPR knockouts : Silence putative targets (e.g., β-tubulin) and compare dose-response curves in wild-type vs. knockout cell lines .
  • Thermal proteome profiling (TPP) : Identify protein targets by monitoring thermal stability shifts in lysates treated with the compound .
  • SPR/BLI assays : Quantify binding kinetics (KD, kon/koff) between the compound and purified tubulin or kinase domains .

Pharmacological Profiling

Basic Question: Q. What in vitro ADME properties are critical for advancing this compound to preclinical studies? Methodological Answer:

  • Solubility : Measure in PBS (pH 7.4) via shake-flask method; target >50 µg/mL.
  • Plasma stability : Incubate with human plasma (37°C, 1 hr); >80% remaining indicates suitability for IV administration .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates; IC50 >10 µM preferred to avoid drug-drug interactions .

Advanced Question: Q. How can PK/PD modeling predict efficacious doses in vivo? Methodological Answer:

  • Compartmental modeling : Integrate in vitro clearance (hepatocyte t1/2) and volume of distribution (logP = 2.8) to simulate plasma concentration-time profiles .
  • Efficacy scaling : Corrogate IC50 values from 3D spheroid assays with tumor xenograft data (e.g., 25 mg/kg BID in murine models achieves tumor growth inhibition >50%) .

Addressing Data Contradictions

Basic Question: Q. How should researchers resolve discrepancies in reported biological activities across studies? Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and media conditions (RPMI-1640 + 10% FBS) .
  • Batch variability : Compare multiple synthetic batches (≥3) via HPLC purity (>98%) and bioactivity screens .

Advanced Question: Q. What statistical approaches validate reproducibility in dose-response studies? Methodological Answer:

  • Bland-Altman analysis : Quantify agreement between independent labs by plotting mean vs. difference in log(IC50) values .
  • Bayesian hierarchical modeling : Account for inter-study variability using Markov chain Monte Carlo (MCMC) simulations .

Comparative Analysis with Structural Analogs

Basic Question: Q. How does bromine substitution at the benzothiazole 6-position affect bioactivity? Methodological Answer:

  • Electron-withdrawing effects : Bromine enhances electrophilicity, improving binding to cysteine residues in target proteins (e.g., tubulin) .
  • Bioactivity data : Compared to non-brominated analogs, the 6-Br derivative shows 3-fold lower IC50 in MCF-7 breast cancer cells .

Advanced Question: Q. Can QSAR models guide further structural optimization? Methodological Answer:

  • Descriptor selection : Use Moriguchi logP, polar surface area (PSA), and Hammett σ constants to build regression models (R² > 0.85) .
  • 3D pharmacophore mapping : Align analogs in Schrödinger Phase to identify critical interactions (e.g., hydrogen bonds with Asp26 of tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.